molecular formula C6H6F2N2O B2528941 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006462-72-1

1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2528941
CAS No.: 1006462-72-1
M. Wt: 160.124
InChI Key: FQBYBZSKPXZIAH-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further functionalized with an aldehyde group. The unique structural features of this compound make it a valuable entity in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoroethyl group onto a pyrazole ring, followed by the functionalization of the ring with an aldehyde group. One common synthetic route involves the reaction of 2,2-difluoroethylamine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The aldehyde group is introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins, leading to the formation of Schiff bases. This reactivity makes it a useful tool in the study of enzyme mechanisms and protein interactions . The difluoroethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate .

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,4,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYBZSKPXZIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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